Cas no 129587-09-3 ((1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione)
![(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione structure](https://it.kuujia.com/scimg/cas/129587-09-3x500.png)
129587-09-3 structure
Nome del prodotto:(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione
Numero CAS:129587-09-3
MF:C19H26O7
MW:366.405546665192
CID:190624
(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Phenanthro[10,1-bc]furan-4,9(2H,5aH)-dione,3,3a,6,6a,10,10a,10b,10c-octahydro-1,2,6,10-tetrahydroxy-3,7,10a,10c-tetramethyl-,(1R,2R,3R,3aS,5aS,6R,6aS,10S,10aS,10bR,10cR)-
- 1H-Phenanthro[10,1-bc]furan-4,9(2H,5aH)-dione,3,3a,6,6a,10,10a,10b,10c-octahydro-1,2,6,10-tetrahydroxy-3,7,10a,10c-tetramethy
- 1H-Phenanthro[10,1-bc]furan-4,9(2H,5aH)-dione,3,3a,6,6a,10,10a,10b,10c-octahydro-1,2,6,10-tetrahydroxy-3,7,10a,10c-tetramethyl-,[1R-(1a,2b,3b,3aa,5aa,6b,6ab,10a,10aa,10bb,10ca)]-
- Longilactone
- (1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracycl
- (1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione
-
- Inchi: 1S/C19H26O7/c1-6-5-8(20)15(24)18(3)9(6)12(22)16-19(4)10(17(25)26-16)7(2)11(21)13(23)14(18)19/h5,7,9-16,21-24H,1-4H3/t7-,9-,10-,11-,12-,13+,14-,15-,16-,18+,19+/m1/s1
- Chiave InChI: KBBRVTNGCNCUCX-LISBJPICSA-N
- Sorrisi: O1C([C@H]2[C@@H](C)[C@H]([C@@H]([C@@H]3[C@@]4(C)[C@@H](C(C=C(C)[C@@H]4[C@H]([C@@H]1[C@]32C)O)=O)O)O)O)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 0
- Complessità: 717
- Superficie polare topologica: 124
- XLogP3: -0.473999999999999
(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione Letteratura correlata
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
129587-09-3 ((1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione) Prodotti correlati
- 321-38-0(1-Fluoronaphthalene)
- 62627-10-5(3-Pyridinecarboxylic acid, 2-(2,4-dimethylphenoxy)-)
- 2228414-41-1(1-{pyrazolo1,5-apyrimidin-2-yl}cyclopentan-1-amine)
- 1803837-92-4(4-Bromo-2-ethylbenzo[d]oxazole)
- 1388075-15-7(O-(5-methyl-2-nitrophenyl)methylhydroxylamine)
- 957061-16-4(2-N,N-diethylsulfamoylphenyl boronic acid)
- 57-55-6((±)-1,2-Propanediol)
- 500267-35-6(2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate)
- 1806287-23-9(Methyl 6-cyano-2-methoxy-3-methylbenzoate)
- 31084-61-4(3-chloro-N-(2-methylpropyl)aniline)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
